molecular formula C12H15FN2 B8675621 2-(tert-Butyl)-6-fluoro-1h-indol-5-amine CAS No. 952664-73-2

2-(tert-Butyl)-6-fluoro-1h-indol-5-amine

Cat. No.: B8675621
CAS No.: 952664-73-2
M. Wt: 206.26 g/mol
InChI Key: UMFPJGRFCBFPOK-UHFFFAOYSA-N
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Description

However, the structurally similar isomer 2-(tert-Butyl)-7-fluoro-1H-indol-5-amine (CAS: 952664-95-8) is described in . This section focuses on the latter due to data availability.

Molecular Formula: C₁₂H₁₅FN₂
Molecular Weight: 206.26 g/mol
Purity: 96% (as reported by Alfa Chemistry) .
Key Structural Features:

  • Indole core: A bicyclic aromatic heterocycle with nitrogen at position 1.
  • Fluorine at position 7: Electron-withdrawing, influencing electronic density and binding affinity. Amine at position 5: A reactive site for derivatization or hydrogen bonding. Applications: While explicit pharmacological data are absent in the evidence, such indole derivatives are commonly explored in medicinal chemistry for targeting serotonin receptors, kinase inhibitors, or antimicrobial agents.

Properties

CAS No.

952664-73-2

Molecular Formula

C12H15FN2

Molecular Weight

206.26 g/mol

IUPAC Name

2-tert-butyl-6-fluoro-1H-indol-5-amine

InChI

InChI=1S/C12H15FN2/c1-12(2,3)11-5-7-4-9(14)8(13)6-10(7)15-11/h4-6,15H,14H2,1-3H3

InChI Key

UMFPJGRFCBFPOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=CC(=C(C=C2N1)F)N

Origin of Product

United States

Comparison with Similar Compounds

6-(Trifluoromethyl)-1H-indazol-5-amine (CAS: 1000373-75-0)

  • Core : Indazole (two adjacent nitrogen atoms in the bicyclic system).
  • Substituents :
    • Trifluoromethyl (-CF₃) at position 6: Strong electron-withdrawing group, enhancing metabolic resistance.
    • Amine (-NH₂) at position 5.
  • Molecular Weight : 201.15 g/mol (C₈H₆F₃N₃).
  • Key Difference : The indazole core may exhibit stronger hydrogen-bonding capacity compared to indole due to the additional nitrogen.

5-(Trifluoromethyl)-1H-indol-6-amine (CAS: 873055-24-4)

  • Core : Indole.
  • Substituents :
    • Trifluoromethyl (-CF₃) at position 5.
    • Amine (-NH₂) at position 6.
  • Molecular Weight : 200.16 g/mol (C₉H₇F₃N₂).
  • Key Difference : The reversed positions of -CF₃ and -NH₂ (compared to the target compound) could alter electronic distribution and biological target selectivity.

2-(6-Fluoro-1H-indol-3-yl)-2-methylpropan-1-amine

  • Core : Indole.
  • Substituents :
    • Fluoro (-F) at position 6.
    • Branched alkylamine (-CH(CH₃)₂) at position 3.
  • Molecular Weight: Not explicitly stated, but estimated at ~206 g/mol (C₁₂H₁₅FN₂).
  • Key Difference : The amine is part of a side chain rather than directly on the indole ring, suggesting divergent reactivity and solubility.

2-(trifluoromethyl)-1H-indol-6-amine (CAS: 1236061-23-6)

  • Core : Indole.
  • Substituents :
    • Trifluoromethyl (-CF₃) at position 2.
    • Amine (-NH₂) at position 6.
  • Molecular Weight : 200.16 g/mol (C₉H₇F₃N₂).
  • Key Difference : The -CF₃ group at position 2 may sterically hinder interactions compared to the tert-butyl group in the target compound.

5-(1-tert-Butyl-2-methyl-1H-benzo-[d]imidazol-6-yl)thiazol-2-amine (CAS: 1395492-59-7)

  • Core : Benzimidazole-thiazole hybrid.
  • Substituents :
    • tert-Butyl and methyl groups on benzimidazole.
    • Amine on thiazole.
  • Molecular Weight: Not provided, but likely >300 g/mol.

Data Table: Comparative Overview

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Core Key Substituents
2-(tert-Butyl)-7-fluoro-1H-indol-5-amine 952664-95-8 C₁₂H₁₅FN₂ 206.26 Indole 2-tert-butyl, 7-F, 5-NH₂
6-(Trifluoromethyl)-1H-indazol-5-amine 1000373-75-0 C₈H₆F₃N₃ 201.15 Indazole 6-CF₃, 5-NH₂
5-(Trifluoromethyl)-1H-indol-6-amine 873055-24-4 C₉H₇F₃N₂ 200.16 Indole 5-CF₃, 6-NH₂
2-(6-Fluoro-1H-indol-3-yl)-2-methylpropan-1-amine N/A ~C₁₂H₁₅FN₂ ~206 Indole 6-F, 3-(branched alkylamine)
2-(trifluoromethyl)-1H-indol-6-amine 1236061-23-6 C₉H₇F₃N₂ 200.16 Indole 2-CF₃, 6-NH₂
5-(1-tert-Butyl-2-methyl-1H-benzoimidazol-6-yl)thiazol-2-amine 1395492-59-7 N/A N/A Benzimidazole-thiazole 1-tert-butyl, 2-methyl, thiazol-2-NH₂

Research Findings and Implications

Substituent Position Effects: Fluorine at position 7 (target compound) vs. 6 () alters electronic density and steric accessibility. For example, fluorine at position 6 in indole derivatives may enhance interactions with polar binding pockets .

Heterocycle Impact :

  • Indazole () offers dual nitrogen atoms, enhancing hydrogen-bonding capacity compared to indole, which could improve target affinity in enzyme inhibition .
  • Benzimidazole-thiazole hybrids () exhibit extended π-systems, favoring interactions with aromatic residues in protein binding sites .

Trifluoromethyl (-CF₃) vs. Fluoro (-F) :

  • -CF₃ groups () provide stronger electron-withdrawing effects and metabolic stability than -F, but may increase molecular weight and steric hindrance .

Amine Positioning :

  • Amines directly on the aromatic core (e.g., ) are more reactive in electrophilic substitution or salt formation, whereas alkylamine side chains () offer flexibility in prodrug design .

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